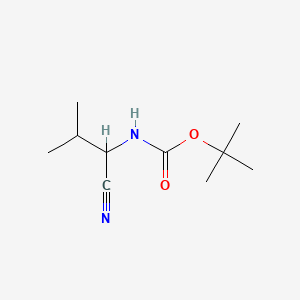

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of tert-butyl N-(1-cyano-2-methylpropyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. An efficient synthetic method was established, starting from commercially available precursors, to achieve a high total yield of the target compound through a series of optimized reactions (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl N-(1-cyano-2-methylpropyl)carbamate is characterized by its unique carbamate group attached to a tert-butyl moiety, which plays a crucial role in its reactivity and interaction with other molecules. The crystal structure analysis of similar carbamate derivatives has provided insights into the spatial arrangement and potential for molecular interactions (Ober et al., 2004).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including C-H amination, which is facilitated by specific catalysts to yield oxazolidinone derivatives. Such transformations underscore its utility as a versatile building block in organic synthesis (Yakura et al., 2007). Additionally, tert-butyl N-(1-cyano-2-methylpropyl)carbamate can undergo deprotection reactions under mild conditions, showcasing its compatibility with sensitive functional groups and its applicability in complex synthetic routes (Li et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Synthesis and Activity in Medicinal Chemistry : tert-Butyl N-(1-cyano-2-methylpropyl)carbamate is involved in the synthesis of various chemical compounds. For instance, compounds including tert-butyl carbamate derivatives have shown potential in medicinal chemistry, such as exhibiting antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Chemical Synthesis and Applications

Intermediate in Synthesis Processes : This compound serves as a crucial intermediate in various chemical synthesis processes. For example, it is used in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing significantly to the field of organic chemistry and drug development (Ober, Marsch, Harms, & Carell, 2004).

Role in Organic Reactions and Catalysis : This compound is also involved in reactions like metalation and alkylation between silicon and nitrogen, showcasing its versatility in organic chemistry and its potential use in developing new synthetic methods (Sieburth, Somers, & O'hare, 1996).

Role in Structural and Molecular Studies

- Crystallography and Molecular Structure Analysis : Its use extends to crystallography and molecular structure analysis. For example, studies involving derivatives of tert-butyl carbamate contribute to understanding the molecular interactions and crystal structures, important in materials science and molecular engineering (Das et al., 2016).

Contributions to Analytical Chemistry

- Analytical Chemistry : In the field of analytical chemistry, derivatives of tert-butyl carbamate play a role in improving methods such as chromatographic separation, demonstrating their utility in refining analytical techniques (Husain, Christian, & Warner, 1995).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOVCNHAYAEVSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(1-cyano-2-methylpropyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)